Cas no 2097986-77-9 (2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol)

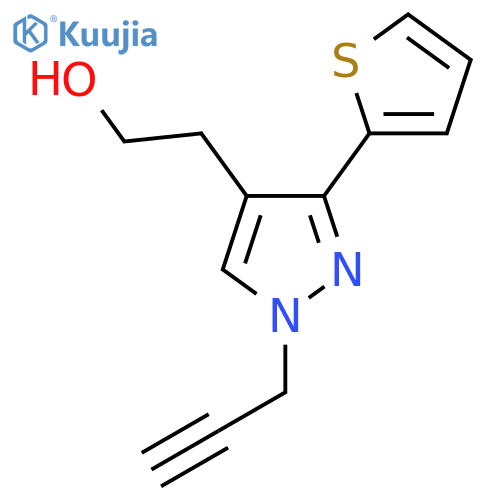

2097986-77-9 structure

商品名:2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

CAS番号:2097986-77-9

MF:C12H12N2OS

メガワット:232.301481246948

CID:5045911

2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

- 2-(1-prop-2-ynyl-3-thiophen-2-ylpyrazol-4-yl)ethanol

- 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

-

- インチ: 1S/C12H12N2OS/c1-2-6-14-9-10(5-7-15)12(13-14)11-4-3-8-16-11/h1,3-4,8-9,15H,5-7H2

- InChIKey: MHYNCKHIAWGTHF-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1C(=CN(CC#C)N=1)CCO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 275

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 66.3

2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5641-0.5g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 0.5g |

$692.0 | 2023-09-06 | |

| Life Chemicals | F2198-5641-5g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 5g |

$2187.0 | 2023-09-06 | |

| Life Chemicals | F2198-5641-10g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 10g |

$3062.0 | 2023-09-06 | |

| TRC | P163606-1g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 1g |

$ 1045.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5641-0.25g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 0.25g |

$657.0 | 2023-09-06 | |

| TRC | P163606-500mg |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 500mg |

$ 680.00 | 2022-06-03 | ||

| TRC | P163606-100mg |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 100mg |

$ 185.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5641-2.5g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 2.5g |

$1458.0 | 2023-09-06 | |

| Life Chemicals | F2198-5641-1g |

2-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol |

2097986-77-9 | 95%+ | 1g |

$729.0 | 2023-09-06 |

2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2097986-77-9 (2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量